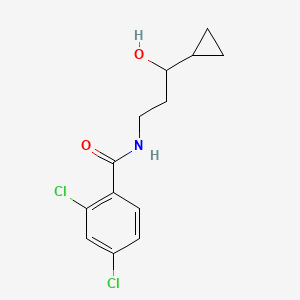

2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

Description

2,4-Dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group linked to a substituted amine moiety containing a cyclopropyl and a hydroxypropyl chain. The cyclopropyl group may enhance metabolic stability, while the hydroxypropyl chain could improve solubility, distinguishing it from simpler benzamide analogs.

Properties

IUPAC Name |

2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2/c14-9-3-4-10(11(15)7-9)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZOVKBWNJUHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2,4-Dichlorotoluene

The industrial-scale production of 2,4-dichlorobenzoyl chloride begins with the chlorination of 2,4-dichlorotoluene. As detailed in patent CN109678698B, this step employs azobisisobutyronitrile (AIBN) as a radical initiator under controlled chlorine gas flow. The reaction proceeds via a free-radical mechanism, wherein AIBN generates initiating radicals that abstract hydrogen from the methyl group of 2,4-dichlorotoluene, enabling sequential chlorine substitution.

Critical Parameters :

- Temperature : Maintained at 80–100°C to balance reaction rate and selectivity.

- Catalyst Addition : 50% AIBN added initially, with the remainder introduced hourly to sustain radical generation.

- Endpoint Determination : Gas chromatography (GC) monitors residual 2,4-dichlorotoluene, with reactions halted at ≤0.05% substrate.

This method yields 2,4-dichlorotrichlorobenzyl chloride with minimal byproducts, achieving conversions exceeding 95% under optimized conditions.

Hydrolysis to Benzoyl Chloride

The crude chlorinated product undergoes hydrolysis to form 2,4-dichlorobenzoyl chloride. Water is introduced dropwise at 60–80°C, facilitating nucleophilic substitution of trichloromethyl groups. The reaction is monitored via GC until complete consumption of intermediates. Post-hydrolysis, vacuum distillation isolates the benzoyl chloride at 120–130°C (15 mmHg), yielding a pale yellow liquid with >98% purity.

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

Cyclopropane Ring Construction

The amine side chain, 3-cyclopropyl-3-hydroxypropylamine, is synthesized through cyclopropanation strategies. One approach involves the reaction of cyclopropanecarboxaldehyde with allylmagnesium bromide, forming 3-cyclopropyl-2-propen-1-ol. Subsequent hydrogenation (H₂/Pd-C) reduces the double bond, yielding 3-cyclopropyl-1-propanol.

Hydroxylation and Amination

The alcohol intermediate is converted to the amine via a two-step process:

- Mesylation : Treatment with methanesulfonyl chloride in dichloromethane forms the mesylate derivative.

- Ammation : Reaction with aqueous ammonia at elevated temperatures (80°C, 12 h) substitutes the mesylate group, producing 3-cyclopropyl-3-hydroxypropylamine.

Yield Optimization :

- Solvent Choice : Tetrahydrofuran (THF) enhances nucleophilic substitution efficiency.

- Protection Strategies : Temporary silylation (e.g., tert-butyldimethylsilyl chloride) of the hydroxyl group prevents undesired side reactions during amination.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

The classic Schotten-Baumann method couples 2,4-dichlorobenzoyl chloride with 3-cyclopropyl-3-hydroxypropylamine in a biphasic system (water/dichloromethane). Triethylamine neutralizes HCl byproducts, driving the reaction to completion. This method achieves 85–90% yields but requires rigorous pH control to minimize hydrolysis of the acyl chloride.

Lewis Acid-Catalyzed Coupling

Patent EP0682663B1 highlights the utility of boron trifluoride etherate (BF₃·OEt₂) in mediating amide bond formation. Under anhydrous conditions, BF₃ activates the carbonyl oxygen of the benzoyl chloride, enhancing electrophilicity for nucleophilic attack by the amine. Reactions conducted at room temperature for 12–24 h yield 92–95% of the target amide with minimal racemization.

Comparative Analysis of Coupling Methods

| Method | Conditions | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Schotten-Baumann | H₂O/CH₂Cl₂, 0°C, 2 h | 85–90 | 95 | |

| BF₃·OEt₂ Catalysis | CH₂Cl₂, RT, 24 h | 92–95 | 98 |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems for benzoyl chloride synthesis, enhancing heat transfer and reducing reaction times. Automated GC monitoring ensures consistent chlorination endpoints, while in-line distillation units purify intermediates in real time.

Green Chemistry Metrics

Efforts to minimize waste include:

- Solvent Recovery : >90% dichloromethane recycled via fractional distillation.

- Catalyst Reuse : BF₃·OEt₂ is recuperated through aqueous washes and drying.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Hydrolysis: Formation of 2,4-dichlorobenzoic acid and 3-cyclopropyl-3-hydroxypropylamine.

Scientific Research Applications

2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound uniquely combines a cyclopropyl group with a hydroxypropyl chain , balancing lipophilicity and solubility. In contrast, analogs like 50 and 13 prioritize halogenated aryl groups for enhanced binding affinity .

- Functional Groups: The hydroxypropyl group in the target compound may facilitate hydrogen bonding, unlike the aminoethyl or aminopropyl chains in 50 and 13, which are more basic and prone to protonation .

- Cyclopropyl Impact: Cyclopropyl-containing analogs (e.g., 23 and ) exhibit improved steric hindrance and metabolic stability compared to non-cyclopropyl derivatives .

Comparison :

- Cyclopropyl integration (as in the target compound) may necessitate stringent reaction conditions due to the ring strain and reactivity of cyclopropane.

- Hydroxypropyl chains likely require protection/deprotection strategies to prevent undesired side reactions during synthesis.

Biological Activity

2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, particularly in cancer treatment and antimicrobial activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The process begins with 2,4-dichlorobenzoic acid and 3-cyclopropyl-3-hydroxypropylamine.

- Amidation Reaction : The acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

- Coupling Reaction : The acid chloride reacts with the amine in the presence of triethylamine (TEA) to form the desired benzamide.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biochemical effects. The unique cyclopropyl group contributes to its binding affinity and selectivity towards target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, it has been evaluated against several human cancer cell lines, showing significant inhibition of cell proliferation:

- MCF-7 (Breast Cancer) : IC50 values reported range from 5.85 µM to 21.3 µM.

- A549 (Lung Cancer) : Demonstrated notable growth inhibition with IC50 values around 28.3 µM .

These findings suggest that this compound may act as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary data indicate that it exhibits activity against various bacterial strains, although detailed quantitative assessments are still needed.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Anticancer Activity (IC50) |

|---|---|---|

| 3,4-dichloro-N-(3-hydroxypropyl)benzamide | Hydroxyl group without cyclopropyl | Higher than target compound |

| 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide | Dimethyl substitution | Moderate activity |

| 2,4-dichloro-N-(3-pyridyl)benzamide | Pyridine ring inclusion | Lower than target compound |

This table illustrates that the cyclopropyl group may enhance the anticancer efficacy compared to other derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In vitro Studies : An investigation into its effects on MCF-7 cells revealed a significant increase in apoptosis markers when treated with varying concentrations of the compound.

- In vivo Models : Animal studies are ongoing to assess the therapeutic potential and toxicity profile of this compound in a living organism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.